molecular formula C8H4ClF2NO2 B11775422 4-Chloro-2-(difluoromethoxy)benzo[d]oxazole

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11775422
M. Wt: 219.57 g/mol
InChI Key: RQITYQNFBZDDRZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of chlorine and difluoromethoxy groups in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 4-chloro-2-aminophenol with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(difluoromethoxy)benzoic acid
  • Benzo[d]oxazole-2-thiol
  • 2-(Chloromethyl)-1H-benzo[d]imidazole

Uniqueness

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole stands out due to its unique combination of chlorine and difluoromethoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C8H4ClF2NO2

Molecular Weight

219.57 g/mol

IUPAC Name

4-chloro-2-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO2/c9-4-2-1-3-5-6(4)12-8(13-5)14-7(10)11/h1-3,7H

InChI Key

RQITYQNFBZDDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)OC(F)F

Origin of Product

United States

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